molecular formula C11H23BN2O3Si B8707203 (1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-3-yl)boronic acid

(1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-3-yl)boronic acid

Cat. No.: B8707203
M. Wt: 270.21 g/mol
InChI Key: QLSUQDLEAQOVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-3-yl)boronic acid is a useful research compound. Its molecular formula is C11H23BN2O3Si and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H23BN2O3Si

Molecular Weight

270.21 g/mol

IUPAC Name

[1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-yl]boronic acid

InChI

InChI=1S/C11H23BN2O3Si/c1-11(2,3)18(4,5)17-9-8-14-7-6-10(13-14)12(15)16/h6-7,15-16H,8-9H2,1-5H3

InChI Key

QLSUQDLEAQOVKH-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)CCO[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealed tube, a suspension of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)-pyrazole (100.0 mg, 0.5154 mmol), tert-butyl-(2-iodoethoxy)-dimethylsilane (196 mg, 0.685 mmol), and Cs2CO3 (271 mg, 0.832 mmol) in DMF (3 mL) was stirred at 100° C. for 16 h. The sample was suspended between EtOAc and water and the layers were separated. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo, giving the title material as the boronic acid, as a yellow oil (203.4 mg). MS (ES+): m/z 270.18/271.13/272.15 (19/79/15) [MH+]. HPLC: tR=3.33 min (CAD, ZQ3, polar—5 min).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.